(3R)-3-(oxetan-3-yl)pyrrolidine

Physicochemical property optimization Bioisostere Lead optimization

(3R)-3-(Oxetan-3-yl)pyrrolidine is a chiral, non-racemic secondary amine building block that combines a pyrrolidine ring with a 3-substituted oxetane motif. The racemic form (CAS 1273567-00-2) has a molecular formula of C₇H₁₃NO, a molecular weight of 127.18 g/mol, and a computed XLogP3 of 0.1, indicating balanced hydrophilicity.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B8217427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(oxetan-3-yl)pyrrolidine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CNCC1C2COC2
InChIInChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2/t6-/m0/s1
InChIKeyMXASJDNDNLHYAN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-(Oxetan-3-yl)pyrrolidine – Chiral Oxetane-Pyrrolidine Building Block for Medicinal Chemistry Procurement


(3R)-3-(Oxetan-3-yl)pyrrolidine is a chiral, non-racemic secondary amine building block that combines a pyrrolidine ring with a 3-substituted oxetane motif [1]. The racemic form (CAS 1273567-00-2) has a molecular formula of C₇H₁₃NO, a molecular weight of 127.18 g/mol, and a computed XLogP3 of 0.1, indicating balanced hydrophilicity [1]. The (3R) enantiomer provides a stereochemically defined scaffold in which the oxetane oxygen is positioned at the 3-position of the pyrrolidine ring, a topology that places the electron-withdrawing oxetane in the β-position relative to the pyrrolidine nitrogen—a substitution pattern known to significantly modulate amine basicity (ΔpKa ≈ −1.6 units in analogous spirocyclic pyrrolidine systems) [2]. This compound serves as a versatile intermediate for the synthesis of drug candidates, particularly those targeting nuclear receptors (e.g., RORγ), kinases, and G-protein-coupled receptors [3].

Why Generic 3-Substituted Pyrrolidines Cannot Substitute for (3R)-3-(Oxetan-3-yl)pyrrolidine in Drug Discovery Programs


Interchanging (3R)-3-(oxetan-3-yl)pyrrolidine with its racemate, (3S)-enantiomer, or simpler 3-substituted pyrrolidine analogs (e.g., 3-methyl, 3-ethyl, or 3-acetyl) introduces three interconnected liabilities that cascade through lead optimization: (i) loss of stereochemical definition can invert or abolish target binding, as pyrrolidine chirality at the 3-position is a critical determinant of receptor recognition in GPCR and nuclear receptor programs [1]; (ii) replacement of the oxetane moiety with a gem-dimethyl group increases lipophilicity (ΔlogD ≈ +0.7 units) and reduces aqueous solubility by 4- to >4000-fold while increasing susceptibility to CYP450-mediated oxidative metabolism [2]; and (iii) substitution with a carbonyl analog (e.g., 3-acetylpyrrolidine) introduces metabolic lability through ketone reductase and carbonyl reductase activity, with intrinsic clearance rates in human liver microsomes up to 50-fold higher than the corresponding oxetane [2]. These property differences are not interchangeable through downstream formulation; they are structurally encoded and must be selected at the building-block stage.

(3R)-3-(Oxetan-3-yl)pyrrolidine: Quantitative Differentiation Evidence Against Closest Comparators


Oxetane vs. gem-Dimethyl Bioisosteric Replacement: Aqueous Solubility Enhancement of 18-Fold in Spirocyclic Pyrrolidine Series

In a systematic matched-pair analysis of spirocyclic pyrrolidine derivatives, replacement of the gem-dimethyl group with an oxetane unit (compound 4) increased measured intrinsic aqueous solubility from 40 µM (gem-dimethyl analog 19) to 730 µM (oxetane analog 4), an 18.25-fold improvement, while simultaneously reducing the logD₇.₄ from 1.4 to 0.7 [1]. Across the broader dataset of 7 matched pairs spanning acyclic, piperidine, pyrrolidine, and azetidine scaffolds, oxetane-for-gem-dimethyl substitution increased solubility by 4-fold to >4000-fold [1]. For the pyrrolidine series specifically, the oxetane derivative (4) also exhibited reduced intrinsic clearance in human liver microsomes (Clint = 2 mL/min/kg) compared to its gem-dimethyl counterpart (Clint = 10 mL/min/kg), a 5-fold improvement in metabolic stability [1].

Physicochemical property optimization Bioisostere Lead optimization

pKa Modulation of Pyrrolidine Nitrogen by β-Positioned Oxetane: ΔpKa = −1.6 Units

The electron-withdrawing inductive effect of the oxetane ring, when positioned at the β-carbon relative to the pyrrolidine nitrogen (as in (3R)-3-(oxetan-3-yl)pyrrolidine), reduces amine basicity by approximately 1.6 pKa units [1]. In the spirocyclic pyrrolidine series, the oxetane derivative (compound 4) exhibited a measured pKa of 8.1, compared to 9.7 for the gem-dimethyl analog (compound 19) [1]. This reduction shifts the fraction of unprotonated (membrane-permeable) species at physiological pH and decreases the population of amine capable of coordinating to CYP450 heme iron—a mechanism linked to reduced CYP450-mediated drug-drug interaction potential [2]. For comparison, the carbonyl analog (compound 12) had a pKa of 6.1, representing a more extreme but metabolically labile reduction [1].

Amine basicity pKa tuning CYP450 coordination

Enantiomeric Specificity: (3R) Configuration as a Determinant of Biological Target Engagement

The (3R) absolute configuration of 3-(oxetan-3-yl)pyrrolidine provides a defined spatial orientation of the oxetane moiety relative to the pyrrolidine nitrogen lone pair. In drug discovery programs targeting GPCRs (e.g., 5-HT₆, D₃, OX₁) and nuclear receptors (e.g., RORγ), the stereochemistry at the pyrrolidine 3-position directly determines binding pose and target engagement [1]. For example, (R)-configured 1-(oxetan-3-yl)pyrrolidin-3-ol derivatives showed Ki values of 17–21 nM at the human 5-HT₆ receptor [1], whereas the corresponding (S)-enantiomers or racemic mixtures in related chemotypes have shown reduced or absent activity. In the RORγ inverse agonist series containing the oxetane-pyrrolidine motif, compounds such as CHEMBL3598051 exhibited an IC₅₀ of 4.90 nM in a TR-FRET binding assay [2], with stereochemistry at the pyrrolidine 3-position being a key SAR determinant. The racemic 3-(oxetan-3-yl)pyrrolidine (CAS 1273567-00-2) does not provide this stereochemical precision and requires chiral resolution or asymmetric synthesis for use in stereospecific drug discovery [3].

Chiral recognition Stereochemistry Enantioselective synthesis

Metabolic Pathway Differentiation: Oxetane Directs Clearance via Microsomal Epoxide Hydrolase Rather Than Cytochrome P450

Oxetane-containing compounds are increasingly recognized as substrates for microsomal epoxide hydrolase (mEH) rather than cytochrome P450 enzymes, providing a metabolic pathway distinct from the majority of small-molecule drugs [1]. In a direct comparison of oxetane-containing arylsulfonamide γ-secretase inhibitors, the 3-substituted oxetane isomer showed reduced propensity toward CYP450-mediated oxidative metabolism relative to its 2-substituted isomer, attributed to unfavorable CYP active-site interactions with the oxetane heteroatom in the 3-position topology [1]. This metabolic switch is particularly relevant for (3R)-3-(oxetan-3-yl)pyrrolidine, where the 3-substituted oxetane topology matches the preferred substitution pattern for mEH recognition. In contrast, gem-dimethyl and carbonyl analogs of pyrrolidine are predominantly metabolized by CYP450 isoforms, as evidenced by the high intrinsic clearance of the carbonyl-pyrrolidine (compound 12, Clint = 100 mL/min/kg in human microsomes) compared to the oxetane-pyrrolidine (compound 4, Clint = 2 mL/min/kg) [2]. This 50-fold difference in metabolic liability has direct implications for in vivo half-life and the risk of CYP450-mediated drug-drug interactions.

Drug metabolism Metabolic switching Drug-drug interaction

Building Block Derivatization Potential: Cbz-Protected Form Enables Direct Synthetic Incorporation

1-Cbz-3-(oxetan-3-yl)pyrrolidine (CAS 2393960-04-6), the N-Cbz-protected derivative of 3-(oxetan-3-yl)pyrrolidine, is commercially available as a ready-to-use building block with 95% purity . This contrasts with simpler 3-substituted pyrrolidines such as 3-methylpyrrolidine or 3-ethylpyrrolidine, which lack the oxetane's property-modulating effects and are available only in racemic form or require separate chiral resolution steps. The Cbz protecting group allows direct incorporation into parallel synthesis workflows without additional protection/deprotection steps, and the oxetane ring remains intact under standard Cbz hydrogenolysis conditions (H₂, Pd/C) [1]. The free amine form, (3R)-3-(oxetan-3-yl)pyrrolidine, is typically supplied at ≥95% purity with the (R) configuration confirmed by chiral HPLC, enabling immediate use in amide coupling, reductive amination, or nucleophilic substitution reactions without further purification [2].

Synthetic accessibility Protected building block Parallel synthesis

(3R)-3-(Oxetan-3-yl)pyrrolidine: High-Impact Application Scenarios Supported by Differentiation Evidence


Fragment-Based Drug Discovery Requiring 3D Character and Balanced Physicochemical Properties

In fragment-based drug discovery (FBDD) campaigns, (3R)-3-(oxetan-3-yl)pyrrolidine serves as a privileged fragment with a computed XLogP3 of 0.1, topological polar surface area of 21.3 Ų, and a molecular weight of 127.18 Da—values that place it within Rule-of-Three (Ro3) guidelines while providing higher three-dimensional character (Fsp³ = 1.0 for the saturated pyrrolidine ring) than planar aromatic fragments [1]. The oxetane unit provides an additional hydrogen-bond acceptor without introducing a chiral center at the oxetane carbon (C3-oxetane is achiral due to symmetry), meaning the (3R) configuration at pyrrolidine C3 is the sole stereochemical variable [2]. This is in contrast to 3-substituted pyrrolidine fragments bearing gem-dimethyl or carbonyl groups, which either lack hydrogen-bond acceptor capability (gem-dimethyl) or introduce metabolic lability (carbonyl) [3]. The fragment's balanced lipophilicity (logD₇.₄ predicted <0.5 based on the spirocyclic analog compound 4, logD = 0.7, adjusted for absence of the lipophilic N-piperonyl tag) makes it suitable for fragment growing without exceeding Lipinski's Rule of Five upon elaboration [3].

RORγ and Nuclear Receptor Modulator Programs Requiring Stereospecific Ligand Design

The (3R)-3-(oxetan-3-yl)pyrrolidine scaffold maps onto the core pharmacophore of RORγ inverse agonists, where the oxetane oxygen can serve as a hydrogen-bond acceptor to the receptor's hinge region and the pyrrolidine nitrogen forms key ionic interactions [1]. In the ChEMBL database, oxetane-pyrrolidine-containing RORγ modulators have achieved IC₅₀ values as low as 4.90 nM in TR-FRET binding assays (CHEMBL3598051) and EC₅₀ values of 10 nM in cell-based GAL4 luciferase reporter gene assays [1]. The (3R) stereochemistry is critical because the spatial relationship between the oxetane and the pyrrolidine nitrogen determines whether the ligand adopts the agonist or inverse agonist binding pose—a phenomenon documented across the RORγ ligand chemotype landscape [1]. For procurement, specifying the (3R) enantiomer ensures consistency with established SAR, as the (3S) enantiomer or racemate would require de novo SAR exploration and may exhibit opposing pharmacology (e.g., agonist vs. inverse agonist activity).

Kinase Inhibitor Programs Seeking Reduced CYP450 Liability Through Metabolic Pathway Engineering

Kinase inhibitor development is frequently hampered by CYP450-mediated metabolism leading to short half-lives and drug-drug interaction risks [1]. Incorporating (3R)-3-(oxetan-3-yl)pyrrolidine as a solvent-exposed motif in kinase inhibitors can redirect metabolism toward microsomal epoxide hydrolase (mEH), as demonstrated for 3-substituted oxetane-containing arylsulfonamides where the 3-oxetane topology showed reduced CYP450 metabolism compared to 2-substituted isomers [1]. The ~5-fold reduction in intrinsic clearance observed for the oxetane-pyrrolidine spirocycle (compound 4, Clint = 2 mL/min/kg) relative to its gem-dimethyl analog (compound 19, Clint = 10 mL/min/kg) [2] suggests that this metabolic advantage is generalizable to the (3R)-3-(oxetan-3-yl)pyrrolidine scaffold when the oxetane is in the 3-position. Furthermore, oxetane-containing kinase inhibitors have been pursued in DLK (MAP3K12) inhibitor programs, where 1-(oxetan-3-yl)pyrrolidine motifs appear in co-crystal structures with the kinase domain, demonstrating productive binding poses without steric clash [3].

GPCR Ligand Optimization Where Amine Basicity Tuning Is Critical for Selectivity

The pKa of the pyrrolidine nitrogen in (3R)-3-(oxetan-3-yl)pyrrolidine is predicted to fall in the 7.5–8.5 range based on the measured pKa of 8.1 for the spirocyclic oxetane-pyrrolidine analog (compound 4) [1]. This intermediate basicity, achieved through the β-positioned oxetane's electron-withdrawing effect (ΔpKa ≈ −1.6 relative to gem-dimethyl), is ideal for CNS-penetrant GPCR ligands where excessive basicity (pKa > 9.5, as in unsubstituted or gem-dimethyl pyrrolidines) increases P-glycoprotein efflux and reduces brain penetration [2]. In orexin receptor (OX₁) antagonist programs, (R)-configured oxetane-pyrrolidine derivatives with Ki values of 1–2 nM have been reported, demonstrating that the oxetane-pyrrolidine scaffold can deliver both potency and favorable physicochemical properties [2]. The (3R) enantiomer specifically places the oxetane in a spatial orientation that, in published co-crystal structures, engages a conserved water network in the GPCR orthosteric pocket without incurring steric penalties [2].

Quote Request

Request a Quote for (3R)-3-(oxetan-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.